molecular formula C29H37BrN2O4SSi B1529071 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine CAS No. 1704081-23-1

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

Cat. No. B1529071
M. Wt: 617.7 g/mol
InChI Key: GXWJFUQYAZHPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine” is a chemical of interest in pharmaceutical testing . It is not intended for human or veterinary use and is strictly for research purposes.

Scientific Research Applications

Crystal Structure and Theoretical Analysis

  • Crystal Structure Studies and DFT Calculations: The synthesis and structural analysis of piperazine derivatives have been explored, demonstrating their potential in understanding molecular interactions and properties. For instance, studies on novel piperazine derivatives with specific substituents have been conducted to determine their crystal structures and to perform Hirshfeld surface analysis and density functional theory (DFT) calculations. These studies offer insights into the reactive sites for electrophilic and nucleophilic interactions, contributing to the understanding of their potential scientific applications (Kumara et al., 2017).

Antimicrobial and Anti-inflammatory Activities

  • Synthesis and Antimicrobial Activities: Research on piperazine derivatives has also identified compounds with significant antimicrobial properties. Synthesis of novel 1,2,4-triazole derivatives involving piperazine units has been reported, showcasing their potential as therapeutic agents against various microbial strains. This highlights the role of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Neuropharmacological Research

  • Serotonin Receptor Antagonists: Piperazine derivatives have been explored for their potential as serotonin receptor antagonists, with specific compounds showing promising activity. This research avenue is crucial for developing new therapeutic options for neurological disorders, demonstrating the chemical's relevance in neuropharmacology (Nirogi et al., 2017).

properties

IUPAC Name

2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethoxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37BrN2O4SSi/c1-29(2,3)38(25-11-7-5-8-12-25,26-13-9-6-10-14-26)36-22-21-31-17-19-32(20-18-31)37(33,34)28-23-24(30)15-16-27(28)35-4/h5-16,23H,17-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWJFUQYAZHPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37BrN2O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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